An In-depth Technical Guide to 2-Chloro-3',4'-(ethylenedioxy)benzophenone
An In-depth Technical Guide to 2-Chloro-3',4'-(ethylenedioxy)benzophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-3',4'-(ethylenedioxy)benzophenone, a substituted benzophenone of interest in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, outline a robust synthesis protocol, analyze its spectroscopic signature, and discuss essential safety and handling procedures. This document is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their experimental workflows.
Chemical Identity and Physical Properties
2-Chloro-3',4'-(ethylenedioxy)benzophenone is a diarylketone featuring a 2-chlorophenyl group and a 3',4'-(ethylenedioxy)phenyl group linked by a carbonyl moiety. The ethylenedioxy group forms a 1,4-benzodioxan ring system, a common heterocyclic motif in pharmacologically active molecules.
| Property | Value | Source(s) |
| IUPAC Name | (2-chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | [1] |
| CAS Number | 164526-07-2 | [2][] |
| Molecular Formula | C₁₅H₁₁ClO₃ | [2][] |
| Molecular Weight | 274.70 g/mol | [2][] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not explicitly available in searched sources. Similar substituted benzophenones have melting points ranging from 65°C to over 200°C.[4][5] | General knowledge |
| Boiling Point | Not explicitly available in searched sources. | General knowledge |
| Solubility | Predicted to be soluble in organic solvents like chloroform, dichloromethane, and alcohols; insoluble in water.[6] | General knowledge |
Structure:
Caption: Chemical structure of 2-Chloro-3',4'-(ethylenedioxy)benzophenone.
Synthesis and Purification
The most logical and widely applicable method for the synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.
Underlying Principles of the Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride (2-chlorobenzoyl chloride) with a Lewis acid, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of 1,4-benzodioxan. The ethylenedioxy group of 1,4-benzodioxan is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the ethylenedioxy ring, acylation is expected to occur predominantly at the 6-position (para to the ether oxygen).
Caption: Friedel-Crafts acylation workflow.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Friedel-Crafts acylations of similar substrates.[1][7][8]
Materials:
-
1,4-Benzodioxan
-
2-Chlorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Petroleum ether (or hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add 2-chlorobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield 2-Chloro-3',4'-(ethylenedioxy)benzophenone as a solid.[7]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethylenedioxy protons.
-
Aromatic Region (δ 6.8 - 7.8 ppm):
-
The protons on the 2-chlorophenyl ring will likely appear as a complex multiplet due to ortho, meta, and para couplings.
-
The protons on the 1,4-benzodioxan ring will appear as three distinct signals, likely a doublet, a doublet of doublets, and a doublet, in the upfield region of the aromatic signals due to the electron-donating effect of the ether oxygens.
-
-
Ethylenedioxy Protons (δ 4.2 - 4.4 ppm): The four protons of the ethylenedioxy group are chemically equivalent and are expected to appear as a singlet.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbon (δ ~195 ppm): The carbonyl carbon will appear as a singlet in the downfield region of the spectrum.
-
Aromatic Carbons (δ 110 - 160 ppm): A number of signals will be present corresponding to the carbons of the two aromatic rings. The carbons attached to the ether oxygens will be shifted downfield.
-
Ethylenedioxy Carbons (δ ~64 ppm): The two equivalent carbons of the ethylenedioxy group will appear as a single signal.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group.
-
C=O Stretch: A strong, sharp peak is expected in the region of 1650-1670 cm⁻¹, characteristic of an aryl ketone.
-
C-O-C Stretch: Absorptions corresponding to the aryl ether linkages will be observed in the region of 1200-1300 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, may be attributed to the C-Cl stretching vibration.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ will correspond to the aromatic C-H stretching vibrations.
-
Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region will be due to the carbon-carbon stretching vibrations within the aromatic rings.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 274. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak at m/z 276 with approximately one-third the intensity of the molecular ion peak.
Predicted Fragmentation Pattern: The primary fragmentation pathways are expected to involve cleavage at the carbonyl group.
-
Loss of the 2-chlorophenyl group: [M - C₆H₄Cl]⁺, resulting in a fragment at m/z 163.
-
Formation of the 2-chlorobenzoyl cation: [C₆H₄ClCO]⁺, resulting in a fragment at m/z 139.
-
Loss of CO: [M - CO]⁺.
Safety, Handling, and Toxicity
As a Senior Application Scientist, it is imperative to emphasize that all chemicals should be handled with appropriate caution. While specific toxicity data for 2-Chloro-3',4'-(ethylenedioxy)benzophenone is not available, data for the parent compound, benzophenone, and other substituted benzophenones can provide guidance.
General Precautions: [9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.
Toxicity Profile of Benzophenones: Benzophenone itself is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[11] Some substituted benzophenones are used as UV filters in sunscreens and have been studied for their potential endocrine-disrupting effects.[9] Given the presence of a chlorinated aromatic ring, this derivative should be handled with the assumption of potential toxicity.
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: If swallowed, seek immediate medical attention.
Conclusion
2-Chloro-3',4'-(ethylenedioxy)benzophenone is a valuable building block in organic synthesis with potential applications in medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a straightforward and scalable process. This guide provides a comprehensive overview of its known and predicted chemical properties, a detailed synthesis protocol, and essential safety information. As with any chemical compound, researchers are advised to consult updated safety data sheets and perform a thorough risk assessment before use.
References
-
Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2021). Cosmetic Ingredient Review. [Link]
-
[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
- CN106397156A - Preparation method of 2-chloro-benzophenone.
- WO2001051440A1 - A process for the preparation of substituted benzophenones.
-
Safety review of benzophenone. Therapeutic Goods Administration (TGA). [Link]
-
Article - SciSpace. (2022). [Link]
-
Benzophenone. NIST WebBook. [Link]
-
Material Safety Data Sheet - Benzophenone MSDS. ScienceLab.com. [Link]
-
2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane. National Institutes of Health. [Link]
-
¹³C-NMR data of a benzophenone-derivate (already corrected with respect... ResearchGate. [Link]
-
BENZOPHENONE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
-
Comparative FTIR spectra of benzophenone and the product of the... ResearchGate. [Link]
-
Benzophenone, 2-amino-5-chloro-. NIST WebBook. [Link]
-
Benzophenone. mzCloud. [Link]
-
Benzophenone. NIST WebBook. [Link]
-
coumarone. Organic Syntheses Procedure. [Link]
-
Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under... ResearchGate. [Link]
-
2-Chloro-3',4'-dihydroxyacetophenone. PubChem. [Link]
-
CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Dalhousie University. [Link]
-
mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Defense Technical Information Center. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 164526-07-2|2-Chloro-3',4'-(ethylenedioxy)benzophenone|BLD Pharm [bldpharm.com]
- 4. scispace.com [scispace.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. asianpubs.org [asianpubs.org]
- 7. CN106397156A - Preparation method of 2-chloro-benzophenone - Google Patents [patents.google.com]
- 8. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 9. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]
- 10. employees.delta.edu [employees.delta.edu]
- 11. tcichemicals.com [tcichemicals.com]
